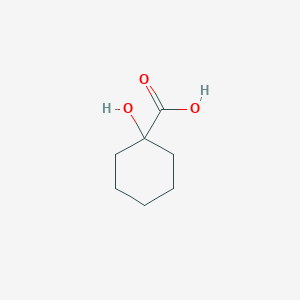

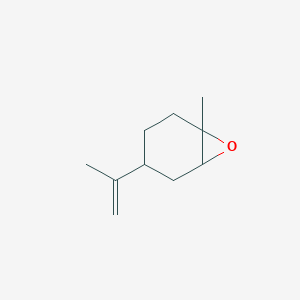

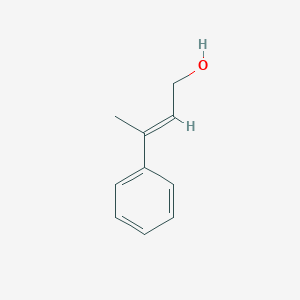

(E)-3-苯基丁-2-烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally similar to “(E)-3-phenylbut-2-en-1-ol” involves various strategies including condensation reactions, which are fundamental in forming the carbon-carbon double bond characteristic of the enol configuration. For instance, Espinoza-Hicks et al. (2012) reported the synthesis of a chalcone derivative through condensation, highlighting the role of density functional theory (DFT) in predicting spectroscopic properties and validating the synthetic route (Espinoza-Hicks et al., 2012).

Molecular Structure Analysis

The molecular structure of “(E)-3-phenylbut-2-en-1-ol” and its derivatives can be extensively analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. Patil et al. (2012) utilized these techniques for characterizing a closely related compound, providing insights into the molecular arrangement and confirming the presence of the enol group (Patil et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving “(E)-3-phenylbut-2-en-1-ol” derivatives include cyclization, dehydrogenation, and hydrogenation processes. These reactions are critical for understanding the chemical behavior and reactivity of the compound under various conditions. For example, Shibata et al. (2001) explored the nickel-catalyzed three-component reaction, demonstrating the compound's versatility in organic synthesis (Shibata et al., 2001).

Physical Properties Analysis

The physical properties such as melting and boiling points, solubility, and crystal structure play a significant role in determining the practical applications of “(E)-3-phenylbut-2-en-1-ol”. Salian et al. (2018) investigated the crystal structure of chalcone derivatives through X-ray diffraction, providing valuable information on the compound's solid-state characteristics (Salian et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is crucial for harnessing the full potential of “(E)-3-phenylbut-2-en-1-ol” in various applications. The work of Kopylovich et al. (2011) on the tautomery and coordination of a related compound to copper(II) exemplifies the depth of chemical property analysis necessary for such compounds (Kopylovich et al., 2011).

科学研究应用

光解中的立体化学

(E)-3-苯基丁-2-烯-1-醇及其衍生物已在光解的背景下进行研究。已确定与(E)-3-苯基丁-2-烯-1-醇相关的对映异构化合物的立体化学,例如2-甲基-1-苯基丁-3-烯-1-醇,显示了环化过程中立体位阻相互作用的重要性 (Coxon & Hii, 1977)。

有机化学中的脂肪酶介导的分辨

该化合物及其结构变体已被用于有机合成,特别是在脂肪酶介导的分辨过程中。这种技术调整酰基团的立体性质以控制效率和选择性,如在2-苯基-1-丙醇和2-苯基丁醇的制备中所见,突显了该化合物在立体选择性有机合成中的相关性 (Foley et al., 2017)。

医学研究中的细胞毒活性

已合成(E)-1-苯基丁-1-烯-3-酮并针对K562人类白血病细胞系评估其细胞毒活性。这表明(E)-3-苯基丁-2-烯-1-醇衍生物在抗癌药物开发中的潜力 (Ducki et al., 1997)。

癌症研究中的抗雌激素特性

已合成(E)-3-苯基丁-2-烯-1-醇的衍生物并显示具有抗雌激素特性。这些化合物抑制激素依赖性MCF7乳腺癌细胞系的生长,展示了它们在癌症治疗中的潜力 (Schneider et al., 1985)。

植物组织中的生物还原

该化合物已参与使用植物组织(如胡萝卜、芹菜和甜菜根)在有机溶剂中进行生物还原研究。这突显了它在绿色化学和生物催化中的用途 (Majewska & Kozłowska, 2013)。

在生物转化中的作用

(E)-3-苯基丁-2-烯-1-醇及其衍生物已经经过侧耳层菇介导的生物转化,展示了该化合物在酶促过程和有机合成中的实用性 (Skrobiszewski et al., 2013)。

抗流感剂

已发现(E)-3-苯基丁-2-烯-1-醇的衍生物作为新型神经氨酸酶抑制剂,展示了该化合物在抗流感剂开发中的潜力 (Lu et al., 2018)。

属性

IUPAC Name |

(E)-3-phenylbut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASLYRXUZSPLGV-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenylbut-2-en-1-ol | |

CAS RN |

1504-54-7 |

Source

|

| Record name | 2-Buten-1-ol, 3-phenyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。